2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound belonging to the class of isoquinoline derivatives Isoquinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a suitable propanoic acid derivative. One common method involves the use of homophthalic anhydride and amines in a Castagnoli–Cushman reaction, which produces the desired product under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid monohydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have enhanced biological activities and different physicochemical properties.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown significant antifungal activity and are being explored as potential agrochemicals.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Biological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism, and its inhibition can have implications in various therapeutic areas, including cancer treatment and hormonal disorders. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N1O2, with a molecular weight of approximately 205.25 g/mol. The compound features a dihydroisoquinoline moiety linked to a propanoic acid group, which contributes to its unique biological properties.
Inhibition of AKR1C3 :
Research indicates that this compound effectively inhibits AKR1C3, leading to altered metabolism of steroid hormones. This inhibition can influence cell proliferation and apoptosis in cancer cells, making it a candidate for further pharmacological exploration .
Impact on Steroid Hormones :
By inhibiting AKR1C3, this compound may alter the levels of steroid hormones such as androgens and estrogens. This effect could be beneficial in treating hormone-sensitive cancers where steroid metabolism plays a critical role.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Cancer Treatment
In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines through its action on AKR1C3. Further investigations are warranted to explore its efficacy in vivo.
Case Study 2: Neuroprotection
Related compounds have shown neuroprotective effects against corticosterone-induced lesions in PC12 cells. These findings suggest that derivatives of this compound may also possess similar protective qualities against neurodegeneration .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Structural Modifications : Investigating structural modifications to enhance selectivity and potency against specific targets.
- Broader Applications : Exploring potential applications beyond cancer treatment, such as neurodegenerative diseases.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBXROBGMOSNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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